molecular formula C10H13NS2 B3383879 3-(1,3-Dithian-2-yl)aniline CAS No. 50427-93-5

3-(1,3-Dithian-2-yl)aniline

Cat. No.: B3383879
CAS No.: 50427-93-5
M. Wt: 211.4 g/mol
InChI Key: FSAJZNMDNBKITP-UHFFFAOYSA-N
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Description

Contextualization within Aniline (B41778) and Dithiane Chemistry

Anilines, characterized by an amino group attached to a benzene (B151609) ring, are fundamental building blocks in the synthesis of a vast array of organic compounds, including dyes, polymers, and pharmaceuticals. scbt.com The nucleophilic nature of the amino group makes it a key participant in reactions such as alkylation, acylation, and condensation. scbt.com

On the other hand, 1,3-dithianes are cyclic thioacetals that have gained prominence in organic synthesis, primarily due to their role as protecting groups for carbonyl compounds and, more significantly, as precursors to acyl anion equivalents. researchgate.netasianpubs.org This "umpolung" or polarity inversion of the carbonyl carbon's reactivity is a powerful strategy for carbon-carbon bond formation. quimicaorganica.orgwikipedia.org

The compound 3-(1,3-dithian-2-yl)aniline synergistically combines these two functionalities. The aniline moiety provides a site for reactions typical of aromatic amines, while the dithiane group introduces the potential for umpolung chemistry. This duality allows for sequential or orthogonal functionalization, offering a strategic advantage in multistep syntheses. oup.comgoogle.com

Significance as a Bimetallic Organic Synthon

While the term "bimetallic" in the context of this compound does not refer to the direct incorporation of two metal atoms in the molecule itself, it alludes to its utility in synthetic strategies involving multiple, distinct metallo-organic intermediates. The term "bimetallic organic synthon" can be interpreted as a building block that can participate in reactions catalyzed or mediated by two different metals in a sequential manner. For instance, the aniline group can undergo palladium-catalyzed cross-coupling reactions, while the dithiane moiety, upon deprotonation with a strong base like n-butyllithium, forms a lithiated species. organic-chemistry.orgwikipedia.org This lithiated dithiane can then react with a variety of electrophiles. wikipedia.org The ability to engage in different metal-mediated transformations at two distinct sites within the same molecule underscores its significance as a versatile synthon.

Strategic Importance of the 1,3-Dithiane (B146892) Moiety in Umpoled Reactivity

The concept of "umpolung," or the reversal of polarity, is a cornerstone of modern organic synthesis, and the 1,3-dithiane group is a classic example of a functional group that facilitates this transformation. wikipedia.org Normally, the carbon atom of a carbonyl group is electrophilic. However, when a carbonyl compound is converted to a 1,3-dithiane, the proton at the C2 position becomes acidic (pKa ≈ 31) and can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. youtube.com This carbanion, often referred to as an acyl anion equivalent, can then react with a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. wikipedia.org

This strategy, pioneered by Corey and Seebach, allows for the formation of 1,2-, 1,4-, and 1,6-heteroatom substitution patterns that are otherwise difficult to access through conventional synthetic methods. wikipedia.orgorganic-chemistry.org The stability of the dithiane ring to both acidic and basic conditions further enhances its utility as a versatile protecting group that can be carried through multiple synthetic steps before its conversion back to a carbonyl group. asianpubs.org The deprotection is often achieved using reagents like mercury(II) salts. wikipedia.org

Overview of Research Trends and Challenges in Related Compounds

The development of bifunctional and multifunctional organic compounds remains a vibrant area of research. oup.comgoogle.comresearchgate.net Current trends focus on the design of novel reagents that allow for more efficient and selective construction of complex molecules. This includes the development of new protecting groups, catalysts, and synthetic methodologies. researchgate.netchinesechemsoc.org

A significant challenge lies in the chemoselective functionalization of multiple reactive sites within a single molecule. For instance, in a molecule like this compound, controlling the reaction sequence to selectively target either the aniline or the dithiane moiety is crucial for achieving the desired synthetic outcome.

Recent research has explored the use of dithianes in radical reactions and in the synthesis of complex natural products. acs.orgnih.govrsc.org Furthermore, the development of milder and more environmentally friendly methods for the formation and deprotection of dithianes is an ongoing pursuit. asianpubs.org The synthesis of highly substituted heterocyclic compounds, such as pyrazoles, using dithiane-containing precursors has also been reported. acs.org

Table 1: Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound C10H13NS2 211.35 Aniline and dithiane functionalities
Aniline C6H7N 93.13 Primary aromatic amine
1,3-Dithiane C4H8S2 120.24 Cyclic thioacetal
n-Butyllithium C4H9Li 64.06 Strong organolithium base
4-fluoro-3-(2-methyl-1,3-dithian-2-yl)aniline C11H14FNS2 243.36 Fluorinated derivative guidechem.com

Properties

IUPAC Name

3-(1,3-dithian-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAJZNMDNBKITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304175
Record name 3-(1,3-Dithian-2-yl)benzenamine
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Molecular Weight

211.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50427-93-5
Record name 3-(1,3-Dithian-2-yl)benzenamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dithian-2-yl)benzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID501304175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 1,3 Dithian 2 Yl Aniline and Its Structural Analogues

De Novo Synthesis of 3-(1,3-Dithian-2-yl)aniline Core Structure

The creation of the this compound scaffold from fundamental precursors requires a carefully planned synthetic sequence that manages functional group compatibility and ensures high yields.

Strategic Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comamazonaws.com For this compound, the most logical disconnections involve the dithiane ring, a common thioacetal.

The primary retrosynthetic step is the disconnection of the two C-S bonds of the dithiane ring. This transformation is the reverse of a thioacetalization reaction and identifies two key synthons: a 3-aminobenzaldehyde (B158843) cation equivalent and a 1,3-propanedithiol (B87085) dianion equivalent. These synthons correspond to the readily available chemical reagents 3-aminobenzaldehyde and 1,3-propanedithiol . This approach simplifies the complex target into a straightforward condensation reaction between an aromatic aldehyde and a dithiol.

Exploration of Precursor Architectures and Functional Group Compatibility

The direct thioacetalization of 3-aminobenzaldehyde with 1,3-propanedithiol presents a potential challenge due to the presence of two reactive functional groups. The aldehyde's carbonyl carbon is electrophilic, while the aniline's amino group is nucleophilic and basic. Standard acid-catalyzed conditions for dithiane formation could lead to protonation of the amino group, altering its reactivity and solubility, or potentially lead to undesired side reactions.

To circumvent these compatibility issues, a more robust and widely adopted strategy involves modifying the precursor architecture. This approach begins with 3-nitrobenzaldehyde (B41214) , where the nitro group serves as a stable, non-nucleophilic precursor to the aniline (B41778) moiety. The synthesis proceeds in two distinct steps:

Thioacetalization: Formation of the dithiane ring by reacting 3-nitrobenzaldehyde with 1,3-propanedithiol.

Reduction: Chemoselective reduction of the nitro group to an amino group to yield the final product.

Optimization of Dithiane Formation via Thioacetalization Methodologies

The formation of the dithiane ring from an aldehyde and 1,3-propanedithiol is a well-established transformation that can be catalyzed by a variety of Brønsted or Lewis acids. organic-chemistry.orgwikipedia.org The optimization of this step is crucial for the efficient synthesis of the 2-(3-nitrophenyl)-1,3-dithiane intermediate. A wide array of catalysts has been proven effective for this transformation, offering flexibility in reaction conditions, from harsh to mild.

Key considerations for optimization include the choice of catalyst, solvent, and temperature to maximize yield and minimize reaction time. Solvent-free conditions are often advantageous for their environmental benefits and simplified work-up procedures. researchgate.net The high chemoselectivity of certain catalysts allows for the protection of aldehydes in the presence of less reactive ketones. organic-chemistry.orgacs.org

Below is a table summarizing various catalytic systems used for the thioacetalization of aromatic aldehydes.

CatalystTypical ConditionsAdvantagesReference(s)
Iodine Catalytic amount, CH₂Cl₂ or solvent-free, room temp.Mild conditions, high yield. organic-chemistry.org
Tungstophosphoric Acid (H₃PW₁₂O₄₀) Catalytic amount, solvent-free, room temp.Environmentally benign, excellent yields, recyclable catalyst. organic-chemistry.orgresearchgate.net
Yttrium Triflate (Y(OTf)₃) Catalytic amount, CH₂Cl₂, room temp.High chemoselectivity for aldehydes. organic-chemistry.org
Hafnium Trifluoromethanesulfonate (Hf(OTf)₄) Catalytic amount, CH₂Cl₂, room temp.Mild conditions, tolerates sensitive functional groups. organic-chemistry.org
Perchloric Acid on Silica (B1680970) Gel (HClO₄-SiO₂) Catalytic amount, solvent-free, room temp.Highly efficient, reusable catalyst. organic-chemistry.org
**Boron Trifluoride Etherate (BF₃·OEt₂) **Stoichiometric or catalytic, CH₂Cl₂, 0 °C to room temp.Strong Lewis acid, effective for less reactive carbonyls. nih.gov

This table is interactive and can be sorted by column.

Chemoselective Introduction of the Aniline Moiety to Dithiane Precursors

With the 2-(3-nitrophenyl)-1,3-dithiane intermediate in hand, the final step is the selective reduction of the nitro group to an amine. The dithiane functional group is robust and remains intact under various reduction conditions, ensuring a high yield of the target aniline. unimi.it

Several methods are available for this transformation, each with its own merits regarding selectivity, reaction conditions, and functional group tolerance. wikipedia.org

Catalytic Hydrogenation: This is a clean and highly efficient method. Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂) provides the desired aniline in excellent yields with minimal side products.

Metal-Acid Systems: Classic reducing systems like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are effective and cost-efficient for this reduction.

Transfer Hydrogenation: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) can selectively reduce aromatic nitro groups and are compatible with a wide range of other functionalities. researchgate.netorganic-chemistry.org

The choice of reducing agent can be tailored to the specific needs of the synthesis, particularly if other sensitive functional groups are present in more complex analogues.

Innovative Approaches to ortho-, meta-, and para-Substituted Dithianylanilines

The synthesis of dithianylanilines bearing additional substituents on the aromatic ring can be achieved through strategic functionalization, either by building from already substituted precursors or by direct modification of the dithianylaniline core.

Regioselective Aromatic Functionalization Strategies

The most direct and reliable method for synthesizing substituted dithianylanilines is to begin with a commercially available, appropriately substituted benzaldehyde (B42025) precursor. This "pre-functionalization" strategy avoids potential issues with regioselectivity and functional group compatibility that can arise during electrophilic aromatic substitution (EAS) on the aniline ring.

For example, the synthesis of 4-chloro-3-(1,3-dithian-2-yl)aniline would commence with 4-chloro-3-nitrobenzaldehyde. This precursor would undergo the same two-step sequence of thioacetalization followed by nitro group reduction. This approach provides unambiguous control over the position of the substituents.

Alternatively, direct functionalization of the this compound core can be considered. In electrophilic aromatic substitution, the regiochemical outcome is dictated by the directing effects of the existing substituents. wikipedia.org

Amino Group (-NH₂): A powerful activating, ortho, para-director. cognitoedu.orgchemistrysteps.com

Dithianyl Group: Generally considered a weakly deactivating, ortho, para-director due to a balance of inductive withdrawal by the sulfur atoms and potential resonance donation.

The potent activating and directing effect of the amino group dominates the regioselectivity. ulethbridge.cachemistrytalk.orgnih.gov Therefore, electrophilic attack will be directed to the positions ortho (C4) and para (C6) to the amino group. The C2 position, also ortho to the amine, is sterically hindered by the adjacent bulky dithianyl group. Direct functionalization reactions like halogenation or nitration (which requires protection of the amine as an amide) would yield predominantly a mixture of 4- and 6-substituted products. chemistrysteps.com

The following table illustrates the precursor-based strategy for synthesizing various substituted analogues.

Target CompoundRequired Precursor AldehydeSynthetic Route
4-Methyl-3-(1,3-dithian-2-yl)aniline4-Methyl-3-nitrobenzaldehyde1. Thioacetalization with 1,3-propanedithiol. 2. Reduction of the nitro group.
5-Methoxy-3-(1,3-dithian-2-yl)aniline3-Methoxy-5-nitrobenzaldehyde1. Thioacetalization with 1,3-propanedithiol. 2. Reduction of the nitro group.
4-Chloro-3-(1,3-dithian-2-yl)aniline4-Chloro-3-nitrobenzaldehyde1. Thioacetalization with 1,3-propanedithiol. 2. Reduction of the nitro group.
2-Fluoro-5-(1,3-dithian-2-yl)aniline2-Fluoro-5-nitrobenzaldehyde1. Thioacetalization with 1,3-propanedithiol. 2. Reduction of the nitro group.

This table is interactive and can be sorted by column.

Transition Metal-Catalyzed Cross-Coupling for Aryl-Dithiane Linkages

The formation of a direct bond between an aryl group and a dithiane ring is a significant synthetic challenge. Transition metal catalysis offers a powerful solution, enabling the coupling of aryl halides or their equivalents with dithiane moieties. Palladium-catalyzed cross-coupling reactions have been particularly effective in this regard. acs.orgnih.gov

One notable approach involves the direct C-H arylation of 2-aryl-1,3-dithianes with aryl bromides. nih.gov This method utilizes a palladium catalyst, often in conjunction with specialized ligands like NiXantphos, and a strong base to deprotonate the weakly acidic C-H bond at the 2-position of the dithiane ring. nih.gov This umpolung strategy, which reverses the typical polarity of the dithiane carbon, allows it to act as a nucleophile in the catalytic cycle. nih.gov The reaction proceeds under mild conditions, often at room temperature, providing a direct route to 2,2-diaryl-1,3-dithianes which are precursors to diaryl ketones. nih.gov

Key to the success of these reactions is the choice of catalyst, ligand, base, and solvent. The table below summarizes typical conditions for palladium-catalyzed direct arylation of 2-aryl-1,3-dithianes.

Table 1: Conditions for Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes

Catalyst Precursor Ligand Base Solvent Temperature Yield (%) Reference
Pd(OAc)₂ NiXantphos LiN(SiMe₃)₂ Toluene Room Temp. up to 96% nih.gov
Pd₂(dba)₃ Xantphos NaN(SiMe₃)₂ Dioxane 80 °C 75-90% acs.org
Pd(dppf)Cl₂ - K₂CO₃ iPrOH 60 °C 80-95% nih.gov

Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative for forming C(sp²)-C(sp³) bonds, which could be applicable to aryl-dithiane linkages. rsc.orgnih.govorgsyn.org These methods often involve the coupling of aryl halides with alkyl halides and can be advantageous due to the lower cost and higher abundance of nickel compared to palladium. nih.gov

Alternative Synthetic Routes to Enhance Atom Economy and Selectivity

One alternative approach is the iron-catalyzed direct dithioacetalization of aldehydes using 2-chloro-1,3-dithiane. nih.gov This method avoids the pre-formation of organometallic reagents and proceeds with high efficiency under mild conditions using a catalytic amount (15 mol%) of an inexpensive iron catalyst like ferric chloride. nih.gov This process is highly selective for aldehydes and offers good to excellent yields. nih.gov

Another strategy involves the development of catalytic dithioacetalization processes that avoid harsh conditions and specialized reagents. nih.gov For instance, the use of catalytic iodine for the protection of aldehydes and ketones as their thioacetals represents a mild and efficient method. organic-chemistry.org This approach is also applicable to the transthioacetalization of various acetals. organic-chemistry.org

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of safer chemicals, less hazardous solvents, and more energy-efficient processes. nih.gov

A central tenet of green chemistry is the use of catalytic reagents in place of stoichiometric ones to minimize waste. rsc.orgresearchgate.net The synthesis of dithianes traditionally involves the use of stoichiometric amounts of Brønsted or Lewis acids. organic-chemistry.org Modern methods, however, focus on using only catalytic quantities of these promoters.

Several catalysts have been shown to be effective in small amounts for the thioacetalization of carbonyl compounds:

Tungstate sulfuric acid : This recyclable and green catalyst efficiently promotes the formation of 1,3-dithianes under solvent-free conditions with short reaction times. researchgate.net

Yttrium triflate : A catalytic amount of this Lewis acid allows for the highly chemoselective protection of aldehydes. organic-chemistry.org

Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) : This solid-supported acid is an extremely efficient and reusable catalyst for dithiane formation under solvent-free conditions at room temperature. organic-chemistry.org

Indium(III) chloride : This non-toxic and recyclable catalyst has been used for various organic transformations, including those that could be adapted for dithiane synthesis, providing excellent yields and high selectivity.

The shift from stoichiometric to catalytic protocols not only reduces waste but also simplifies purification procedures and lowers process costs. researchgate.net

The choice of solvent is a critical factor in the environmental footprint of a chemical process. nih.gov Traditional syntheses often rely on volatile and hazardous chlorinated solvents like dichloromethane. whiterose.ac.uk Green chemistry encourages the use of safer alternatives such as water, ethanol, polyethylene (B3416737) glycol (PEG), or ionic liquids. nih.govresearchgate.netdntb.gov.ua

Ionic liquids (ILs), which are salts with low melting points, have been investigated as both catalysts and reaction media for dithiane synthesis. researchgate.net For example, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) has been shown to efficiently catalyze the formation of dithianes without the need for an additional solvent. researchgate.net A key advantage of ILs is their potential for recovery and recycling. nih.govresearchgate.net

Water is another highly desirable green solvent. The development of water-tolerant catalysts, such as copper bis(dodecyl sulfate) [Cu(DS)₂], allows for thioacetalization reactions to be performed in aqueous media at room temperature, offering high chemoselectivity and ease of operation. organic-chemistry.org

Table 2: Comparison of Solvent Systems in Dithiane Synthesis

Solvent System Catalyst Conditions Advantages Reference
Solvent-free Tungstate sulfuric acid Room Temp. Reusable catalyst, simple work-up, high yield researchgate.net
Water Copper bis(dodecyl sulfate) Room Temp. Recyclable catalyst, no organic solvent organic-chemistry.org
Ionic Liquid ([pmIm]Br) [pmIm]Br Room Temp. Recyclable medium/catalyst, solvent-free researchgate.net
Ethanol Indium(III) chloride 60 °C Eco-friendly, recyclable catalyst, high yield

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry, often performed in microreactors, is a key tool for achieving this. researchgate.net Flow systems offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. orgsyn.orgresearchgate.net

The synthesis of sulfur-containing heterocycles is well-suited to flow chemistry. acs.org For example, the photochemical generation of thioaldehydes and their subsequent in situ reaction in a continuous flow process has been reported to produce thiopyrans in much higher yields and with shorter reaction times than batch methods. researchgate.net While specific applications to this compound are still emerging, the adaptation of dithiane synthesis to flow conditions is a promising area for future development, offering a pathway to more efficient and sustainable production. orgsyn.org

Chemical Reactivity and Transformation Studies of 3 1,3 Dithian 2 Yl Aniline

Reactivity of the 1,3-Dithiane (B146892) Functional Group

The 1,3-dithiane ring is a versatile functional group, primarily utilized as a protecting group for carbonyls and as a platform for umpolung reactivity. asianpubs.org Its stability under both acidic and basic conditions makes it a robust component in multi-step syntheses. asianpubs.org

Nucleophilic Acyl Anion Equivalency (Umpolung Reactivity)

The defining characteristic of the 1,3-dithiane group is its ability to undergo "umpolung," or polarity inversion. organic-chemistry.orgquimicaorganica.org Normally, a carbonyl carbon is electrophilic. However, when an aldehyde is converted to a 1,3-dithiane, the proton at the C-2 position (between the two sulfur atoms) becomes acidic, with a pKa value of approximately 31. youtube.com This increased acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting negative charge through polarization and the use of d-orbitals. youtube.com

In the case of 3-(1,3-dithian-2-yl)aniline, treatment with a strong base, such as n-butyllithium (n-BuLi), abstracts this acidic proton to generate a 2-lithio-1,3-dithiane derivative. organic-chemistry.orgddugu.ac.in This carbanion is a nucleophilic acyl anion equivalent, meaning it reacts as if it were a negatively charged carbonyl carbon—a reversal of the typical electrophilic nature of a carbonyl carbon. This Corey-Seebach reaction allows for the formation of carbon-carbon bonds at the masked carbonyl position. organic-chemistry.orgwikipedia.org

Carbon-Carbon Bond Formation via Dithianyl Anions

The lithiated anion of this compound is an excellent nucleophile that readily reacts with a wide array of electrophiles. This reactivity is a cornerstone of dithiane chemistry, enabling the construction of more complex molecular architectures. mdpi.com

Reaction with Alkyl Halides: The dithianyl anion participates in SN2 reactions with primary and secondary alkyl halides or arenesulfonates, resulting in the formation of a new carbon-carbon bond at the C-2 position. ddugu.ac.inorganic-chemistry.org This alkylation yields 2-alkyl-2-(3-aminophenyl)-1,3-dithiane derivatives.

Reaction with Epoxides: Nucleophilic attack on the less substituted carbon of an epoxide ring by the dithianyl anion leads to a ring-opening reaction. Subsequent workup yields a β-hydroxy thioacetal. ddugu.ac.inscribd.com

Reaction with Carbonyl Compounds: The anion adds to the electrophilic carbon of aldehydes and ketones to form a tetrahedral intermediate, which upon hydrolysis gives an α-hydroxy ketone derivative. ddugu.ac.in

The following table summarizes the C-C bond formation reactions involving the dithianyl anion of this compound.

Electrophile ClassExample ReagentGeneral Product StructureProduct Type
Alkyl HalideR-X (e.g., CH₃I)2-Alkyl-2-(3-aminophenyl)-1,3-dithianeAlkylated Dithiane
EpoxideEthylene Oxide2-(2-Hydroxyethyl)-2-(3-aminophenyl)-1,3-dithianeβ-Hydroxy Thioacetal
Aldehyde/KetoneR₂C=O (e.g., Acetone)2-(1-Hydroxy-1-methylethyl)-2-(3-aminophenyl)-1,3-dithianeα-Hydroxy Thioacetal

Desulfurization and Ring-Opening Transformations of the Dithiane Ring

After serving its purpose in C-C bond formation or as a protecting group, the dithiane moiety can be removed or transformed. The two primary pathways are hydrolytic ring-opening to regenerate a carbonyl group or reductive desulfurization to yield a methylene (B1212753) group.

Hydrolytic Deprotection (Ring-Opening): The thioacetal can be converted back to a carbonyl group, a process known as deprotection. This transformation is crucial for unmasking the functionality that the dithiane was protecting. While this step can be challenging due to the stability of the dithiane, several methods are effective. organic-chemistry.org Classically, mercury(II) salts like HgCl₂ or HgO are used in aqueous solutions to drive the hydrolysis. wikipedia.org Other modern methods employ oxidative conditions, such as using bis(trifluoroacetoxy)iodobenzene or a combination of hydrogen peroxide and an iodine catalyst, which can proceed under milder, neutral conditions. scribd.comorganic-chemistry.org For the derivatives of this compound, this reaction would yield the corresponding 3-amino-substituted benzaldehyde (B42025) or ketone.

Reductive Desulfurization: The dithiane group can be completely removed and replaced with two hydrogen atoms through reductive desulfurization. The most common reagent for this transformation is Raney Nickel. ddugu.ac.in This reaction converts the masked carbonyl group into a methylene (–CH₂–) group. If the C-2 position has been alkylated, this process results in a secondary carbon center.

TransformationReagent(s)Resulting Functional Group
Hydrolytic DeprotectionHgCl₂/H₂O or H₂O₂/I₂Carbonyl (Aldehyde/Ketone)
Reductive DesulfurizationRaney Nickel (Ra-Ni)Methylene (–CH₂–)

Oxidative Manipulations of the Dithiane System

The sulfur atoms in the 1,3-dithiane ring are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. For instance, 1,3-dithiane can be oxidized to trans-1,3-dithiane-1,3-dioxide. cardiff.ac.uk These oxidized derivatives exhibit modified reactivity. The presence of sulfoxide or sulfone groups can increase the acidity of the C-2 proton and can be used to control stereoselectivity in subsequent reactions with electrophiles. cardiff.ac.uk

Furthermore, oxidative conditions can be employed for transformations other than simple deprotection. For example, reaction of 2-alkyl-1,3-dithiane derivatives with reagents like bromine trifluoride (BrF₃) can convert the dithiane-protected carbon into a difluoromethyl (–CF₂–) group. scribd.comorganic-chemistry.org

Reactivity of the Aniline (B41778) Functional Group

The aniline moiety in this compound is characterized by the nucleophilic amino group (–NH₂) attached to the aromatic ring. This group's reactivity is dominated by the lone pair of electrons on the nitrogen atom.

Nucleophilic Behavior of the Aromatic Amine in Acylation and Alkylation

The amino group is a potent nucleophile and readily reacts with electrophilic carbon atoms. This behavior is central to the derivatization of the aniline portion of the molecule.

Acylation: Anilines are easily acylated by reacting with acid chlorides or acid anhydrides to form amides. For example, the reaction of this compound with acetic anhydride yields N-(3-(1,3-dithian-2-yl)phenyl)acetamide. This reaction is typically rapid and high-yielding. The resulting amide is significantly less basic and less nucleophilic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org This transformation is often used as a protective strategy or to moderate the reactivity of the aromatic ring in other reactions, such as electrophilic aromatic substitution. libretexts.orglibretexts.org

Alkylation: The direct N-alkylation of anilines with alkyl halides can be challenging. The primary amine can react to form a secondary amine, which is often more nucleophilic than the primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium salt. Therefore, achieving selective mono-alkylation can be difficult. Furthermore, Friedel-Crafts alkylation and acylation reactions on the aromatic ring are generally unsuccessful with anilines because the basic amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction. libretexts.orglibretexts.orgmasterorganicchemistry.com

The table below outlines common nucleophilic reactions at the aniline nitrogen.

Reaction TypeReagent ClassExample ReagentGeneral Product Structure
N-AcylationAcid AnhydrideAcetic AnhydrideN-(3-(1,3-dithian-2-yl)phenyl)acetamide
N-AcylationAcid ChlorideBenzoyl ChlorideN-(3-(1,3-dithian-2-yl)phenyl)benzamide
N-AlkylationAlkyl HalideMethyl IodideMixture of N-methyl, N,N-dimethyl, and quaternary ammonium products

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents. The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org Conversely, the 1,3-dithian-2-yl group is generally considered to be weakly deactivating and meta-directing due to the inductive electron withdrawal by the sulfur atoms.

Given the potent activating nature of the amino group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it. Therefore, substitution will be directed to the C2, C4, and C6 positions. The C2 and C6 positions are sterically unhindered, while the C4 position is also electronically favored. The directing effect of the dithiane group to the C5 position (meta) is likely to be overridden by the strong activation from the amino group. However, in cases of overreaction or under forcing conditions, polysubstitution might be observed. libretexts.org To achieve monosubstitution, the high reactivity of the aniline can be attenuated by converting the amino group into an amide (e.g., acetanilide), which is a less powerful activating group but still an ortho, para-director. libretexts.org

Table 1: Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution on this compound

Electrophilic Reagent Reaction Predicted Major Product(s)
Br₂/FeBr₃ Bromination 2-Bromo-5-(1,3-dithian-2-yl)aniline and 4-Bromo-5-(1,3-dithian-2-yl)aniline
HNO₃/H₂SO₄ Nitration 2-Nitro-5-(1,3-dithian-2-yl)aniline and 4-Nitro-5-(1,3-dithian-2-yl)aniline
SO₃/H₂SO₄ Sulfonation 2-Amino-4-(1,3-dithian-2-yl)benzenesulfonic acid
RCOCl/AlCl₃ Friedel-Crafts Acylation Reaction is unlikely to proceed due to complexation of the Lewis acid with the amino group. libretexts.org

Diazotization and Subsequent Transformations to Aryl Electrophiles

The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt. This transformation, known as diazotization, is typically achieved by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). researchgate.netchemicalnote.com The resulting 3-(1,3-dithian-2-yl)benzenediazonium salt is a versatile intermediate.

Diazonium salts are valuable precursors to a wide array of aryl electrophiles because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). This allows for its replacement by various nucleophiles in substitution reactions. organic-chemistry.org

Key transformations of the diazonium salt include:

Sandmeyer Reaction: Treatment with copper(I) halides (CuCl, CuBr) or cyanide (CuCN) introduces chloro, bromo, or cyano groups, respectively.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate salt (ArN₂⁺BF₄⁻) yields the aryl fluoride.

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid (e.g., HBr for bromination). chemicalnote.com

Substitution by Iodide: Reaction with potassium iodide (KI) yields the aryl iodide.

Hydrolysis: Heating in the presence of water produces the corresponding phenol.

These reactions provide a powerful toolkit for introducing a wide range of substituents onto the aromatic ring, which would be difficult to achieve through direct electrophilic substitution.

Participation in Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann, Sonogashira)

The this compound scaffold can participate in various transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.comustc.edu.cndoabooks.org

Buchwald-Hartwig Amination: The aniline nitrogen atom can act as a nucleophile in palladium-catalyzed coupling reactions with aryl halides or triflates to form diarylamines. This reaction is a powerful method for C-N bond formation. ustc.edu.cn

Ullmann Condensation: A copper-catalyzed reaction that can be used to couple the aniline with an aryl halide, also forming a diarylamine. Modern variations of the Ullmann reaction may also use palladium or nickel catalysts under milder conditions. ustc.edu.cn

Coupling Reactions via Aryl Halides: If the aniline is first converted into an aryl halide (e.g., via a Sandmeyer reaction as described in 2.2.3), the molecule can then participate in a host of other cross-coupling reactions.

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction between the aryl halide derivative and a terminal alkyne to form an aryl-alkyne. ustc.edu.cn

Suzuki Coupling: A palladium-catalyzed reaction of the aryl halide with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl system. mdpi.com

Heck Reaction: The palladium-catalyzed coupling of the aryl halide with an alkene. ustc.edu.cn

Negishi Coupling: The coupling of the aryl halide with an organozinc reagent, catalyzed by nickel or palladium. ustc.edu.cn

Table 2: Potential Transition Metal-Catalyzed Reactions of this compound Derivatives

Starting Material Coupling Partner Reaction Name Catalyst System Product Type
This compound Aryl Halide (Ar-X) Buchwald-Hartwig Pd catalyst, ligand, base Diaryl amine
3-Iodo-1-(1,3-dithian-2-yl)benzene Terminal Alkyne Sonogashira Pd catalyst, Cu catalyst, base Aryl-alkyne
3-Bromo-1-(1,3-dithian-2-yl)benzene Arylboronic Acid Suzuki Pd catalyst, base Biaryl
3-Iodo-1-(1,3-dithian-2-yl)benzene Alkene Heck Pd catalyst, base Substituted Alkene

Chemo- and Regioselective Transformations Involving Both Functional Groups

The presence of two distinct functional groups in this compound opens avenues for selective chemical manipulations, allowing for the construction of complex molecular architectures.

Orthogonal Reactivity Design for Sequential Manipulations

Orthogonal reactivity refers to the ability to address one functional group in the presence of another without interference. The aniline and dithiane groups in the target molecule possess sufficiently different chemical properties to allow for such selective transformations.

Aniline Modification: The amino group can be selectively acylated, alkylated, or sulfonated under conditions that leave the dithiane moiety intact. For instance, acetylation of the amine not only protects it but also moderates its activating effect on the aromatic ring, potentially altering the outcome of subsequent electrophilic substitution reactions. libretexts.org

Dithiane Deprotection: The 1,3-dithiane group is stable under many acidic and basic conditions but can be selectively cleaved to reveal the parent aldehyde. This deprotection is typically achieved under oxidative (e.g., with N-bromosuccinimide or HgCl₂/CaCO₃) or specific hydrolytic conditions. organic-chemistry.orgasianpubs.org

This orthogonality allows for a planned synthetic sequence. For example, one could first perform a transition metal-catalyzed coupling on an aryl halide derived from the aniline, and in a subsequent step, deprotect the dithiane to unmask the aldehyde for further reactions like Wittig olefination or reductive amination.

One-Pot and Cascade Reactions Leveraging Synergistic Reactivity

One-pot and cascade reactions enhance synthetic efficiency by combining multiple reaction steps in a single flask, avoiding the isolation of intermediates. nih.govmdpi.com The dual functionality of this compound is well-suited for such strategies.

A hypothetical one-pot reaction could involve the initial diazotization of the aniline, followed by a Sandmeyer reaction to install a cyano group. Subsequently, without isolating the nitrile intermediate, the dithiane could be deprotected in situ. The newly formed aldehyde could then potentially undergo a condensation reaction with a suitable reagent added to the pot. Another possibility involves a reaction where a modification on the aniline nitrogen introduces a group that, in a subsequent step, reacts with the aldehyde generated from the dithiane deprotection. beilstein-journals.org

Intramolecular Cyclization Reactions Utilizing Dual Functionality

The strategic placement of the aniline and the masked aldehyde allows for the synthesis of heterocyclic structures via intramolecular cyclization. By introducing a suitable reactive partner onto the molecule, cyclization can be induced.

For example, if a two-carbon unit with a terminal electrophile is attached to the aniline nitrogen (via N-alkylation), subsequent deprotection of the dithiane would generate an aldehyde. This aldehyde could then undergo an intramolecular reaction (e.g., an aldol-type condensation or reductive amination) with a nucleophilic center on the N-substituent, leading to the formation of a nitrogen-containing heterocyclic ring fused to the benzene (B151609) ring. mdpi.com

Alternatively, a substituent could be introduced at the C2 position of the benzene ring (ortho to the aniline). If this substituent contains a nucleophilic site, it could attack the aldehyde (after deprotection of the dithiane) to form a new ring system, such as a dihydroquinoline derivative. The success of such cyclizations often depends on the length and nature of the linking chain, which governs the thermodynamics and kinetics of the ring-closing step. researchgate.net

Applications in Complex Organic Synthesis and Building Block Chemistry

Utilization as a Versatile Building Block in Heterocyclic Synthesis

The presence of both an amino group and a latent carbonyl group makes 3-(1,3-dithian-2-yl)aniline a potent precursor for a wide array of heterocyclic structures. The aniline (B41778) nitrogen can participate directly in cyclization reactions, while the dithiane can be deprotected at a suitable stage to reveal a reactive aldehyde for subsequent ring-forming steps.

The aniline portion of the molecule is a key starting point for building fused nitrogen-containing aromatic systems.

Quinolines: Classic methods for quinoline (B57606) synthesis, such as the Friedländer and Doebner reactions, utilize anilines as essential components. organic-chemistry.orgnih.gov In these syntheses, this compound can be employed as the aniline source. The reaction would yield a quinoline ring system bearing a dithiane substituent, which can be subsequently hydrolyzed under mild oxidative or acidic conditions to unveil a formyl group. This formyl-quinoline is a valuable intermediate for further elaboration into more complex molecules. Three-component reactions involving an aniline, an aldehyde, and an alkyne or pyruvic acid are also common routes to highly substituted quinolines. nih.govscielo.br

Indoles: The Fischer indole (B1671886) synthesis is a robust method for creating the indole nucleus from a phenylhydrazine and a carbonyl compound. nih.govmdpi.com this compound can be readily converted to its corresponding phenylhydrazine derivative through diazotization followed by reduction. This hydrazine can then be condensed with an appropriate aldehyde or ketone to construct the indole ring, carrying the dithiane moiety as a masked functional handle for post-synthesis modifications.

Benzodiazepines: The synthesis of benzodiazepines, a critical class of compounds in medicinal chemistry, often involves the condensation of substituted anilines or their derivatives. mdpi.com For instance, 1,5-benzodiazepines can be prepared by the reaction of o-phenylenediamines with ketones or β-dicarbonyl compounds. nih.govnih.gov While this compound is not an o-phenylenediamine itself, its functional groups allow for its incorporation into precursors suitable for benzodiazepine (B76468) synthesis. The amino group can be acylated or otherwise modified, and the aromatic ring can be further functionalized to build the necessary framework for cyclization into the seven-membered diazepine (B8756704) ring. researchgate.netmdpi.com

Table 1: Potential Applications in Nitrogen Heterocycle Synthesis

Heterocycle Synthetic Method Role of Aniline Moiety Role of Dithiane Moiety
Quinoline Friedländer Synthesis, Doebner Reaction Core building block, provides the benzene (B151609) portion of the fused ring. Masked aldehyde for post-cyclization functionalization.
Indole Fischer Indole Synthesis Precursor to the required phenylhydrazine derivative. Stable protecting group for a formyl substituent during ring formation.
Benzodiazepine Multi-step synthesis Starting point for building a suitable acylated or diamine precursor. Latent functional group for diversification of the final scaffold.

Beyond its role as a masked aldehyde, the dithiane ring is itself a sulfur-containing heterocycle. However, the compound is more strategically used to build new sulfur-containing rings. The aniline group can be transformed into other functional groups that facilitate cyclization. For example, diazotization of the amino group, followed by treatment with a sulfur source, can generate a thiophenol derivative. This intermediate, possessing both a thiol and a masked aldehyde, is a powerful precursor for synthesizing fused sulfur heterocycles like benzothiophenes. The dithiane group's stability allows it to be carried through multiple synthetic steps before its latent reactivity is needed. lincoln.ac.ukresearchgate.netutexas.edu

Role in the Synthesis of Polyfunctionalized Aromatic and Heteroaromatic Systems

The orthogonal nature of the aniline and dithiane functionalities is key to its application in creating complex, multi-substituted molecules. One functional group can be reacted selectively while the other remains dormant, allowing for precise control over the synthetic sequence.

In medicinal chemistry and materials science, a molecular scaffold is a core structure upon which various functional groups are appended. This compound is an excellent tool for scaffold engineering due to its bifunctional nature. The aniline offers a site for attachment via amide bond formation, N-arylation, or other amine-related chemistries. The dithiane group serves as a robust placeholder for a future aldehyde. nih.gov

This "masked handle" approach allows chemists to build a complex architecture around the aniline portion of the molecule. Once the main framework is assembled, the dithiane can be cleaved to reveal the aldehyde. This newly available functional group can then participate in a second set of orthogonal reactions, such as reductive amination, Wittig reactions, or condensations, to introduce further diversity and complexity. The stability of the dithiane group to a wide range of reaction conditions makes it a reliable protecting group for this purpose. researchgate.netresearchgate.net

Convergent synthesis is a strategy that involves preparing complex fragments of a target molecule separately and then joining them together in the final stages. nih.gov This approach is often more efficient than a linear synthesis where the molecule is built step-by-step. The dithiane functional group is a classic linchpin in convergent syntheses. researchgate.netorganic-chemistry.org

Strategic Incorporation into Macrocyclic and Oligomeric Frameworks

The defined bifunctionality of this compound also lends itself to the construction of large, ordered molecular structures like macrocycles and oligomers.

Macrocyclic Frameworks: Macrocyclization, or the formation of large rings, is a significant challenge in organic synthesis due to entropic factors. uni-kiel.de A common strategy is to perform the ring-closing reaction as the final step. This compound can be used to create a linear precursor for macrocyclization. For example, the aniline nitrogen could be one terminus of a peptide or polyether chain. The dithiane group, positioned as a side chain, is carried along during the synthesis of the linear molecule. In the final step, deprotection of the dithiane reveals an aldehyde, which can react with another functional group at the other end of the chain (e.g., an amine) via an intramolecular reaction to close the ring. This late-stage cyclization is a powerful tactic in the synthesis of complex macrocycles. acs.org

Oligomeric Frameworks: Aniline and its derivatives can undergo oxidative coupling to form well-defined oligomers. mdpi.comgoogle.comdtic.mildtic.milresearchgate.net By using this compound as a monomer or co-monomer in such a process, it is possible to synthesize an oligomeric backbone decorated with dithiane groups at regular intervals. These dithiane groups serve as latent aldehyde functionalities. After the oligomer is formed, a global deprotection could reveal multiple aldehyde sites along the chain, making them available for post-polymerization modification to attach other molecules or to cross-link the oligomeric chains. dtic.mil

Design and Synthesis of Bridged and Spirocyclic Compounds

The synthesis of bridged and spirocyclic frameworks is a significant challenge in organic chemistry, often requiring sophisticated strategies to control regioselectivity and stereoselectivity. While the broader class of 1,3-dithianes has been employed in the construction of spirocycles, specific applications of this compound in this domain are still an emerging area of research.

The inherent functionalities of this compound offer a theoretical basis for its use in constructing such complex topologies. The aniline nitrogen can act as a nucleophile or be transformed into a directing group, while the dithiane moiety can be deprotonated to form a nucleophilic carbon center. This duality in reactivity could potentially be exploited in intramolecular cyclization reactions to forge the intricate ring systems characteristic of bridged and spirocyclic molecules.

For instance, one could envision a synthetic route where the aniline nitrogen participates in an initial reaction to tether a side chain containing an electrophilic center. Subsequent deprotonation of the dithiane ring and intramolecular nucleophilic attack could then lead to the formation of a spirocyclic junction. Similarly, carefully designed substrates derived from this compound could undergo intramolecular cycloaddition or rearrangement reactions to yield bridged bicyclic systems. However, detailed research findings and specific examples of these transformations using this particular compound are not yet extensively documented in scientific literature.

Modular Assembly of Complex Molecular Systems

The concept of modular assembly, where complex molecules are constructed from smaller, well-defined building blocks, is a cornerstone of modern synthetic chemistry. The structure of this compound makes it an attractive candidate for such a modular approach. The aniline and dithiane functionalities can be seen as distinct "modules" that can be selectively manipulated and connected to other molecular fragments.

The aniline group provides a handle for a variety of transformations, including N-alkylation, N-acylation, and participation in cross-coupling reactions. This allows for the introduction of diverse substituents and the connection of the aniline core to other building blocks. On the other hand, the 1,3-dithiane (B146892) group serves as a masked carbonyl, which can be unveiled at a later synthetic stage to introduce a ketone or aldehyde functionality. This latent reactivity is crucial for subsequent bond formations and the elaboration of the molecular framework.

Derivatization, Modification, and Analogue Synthesis for Structure Reactivity Relationship Studies

Systematic Exploration of Functional Group Interconversions on 3-(1,3-Dithian-2-yl)aniline

The presence of both an amino group and a dithiane moiety in this compound offers multiple avenues for functional group interconversions. These transformations are crucial for understanding the chemical reactivity of the molecule and for preparing derivatives with altered properties.

Key functional group interconversions for the aniline (B41778) moiety include N-acylation and N-alkylation. The primary amino group can be readily acylated using reagents such as acetic anhydride to form the corresponding acetamide. This transformation is significant as it alters the electronic properties of the aromatic ring by converting the strongly activating amino group into a moderately activating acetamido group. N-alkylation can be achieved using alkyl halides, which introduces alkyl substituents on the nitrogen atom, thereby modifying the steric and electronic environment around the amino group.

Another important set of reactions involves the diazotization of the primary amino group. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt. masterorganicchemistry.comorganic-chemistry.org This intermediate is highly versatile and can undergo a variety of subsequent reactions, such as the Sandmeyer reaction, to introduce a range of substituents onto the aromatic ring. organic-chemistry.orgwikipedia.orglibretexts.org For instance, treatment with copper(I) chloride, copper(I) bromide, or potassium iodide can replace the diazonium group with chloro, bromo, or iodo substituents, respectively.

The dithiane moiety, while generally stable, can also be a site for functional group interconversion. The acidic proton at the C2 position of the dithiane ring can be removed by a strong base to generate a carbanion. This nucleophilic carbon can then react with various electrophiles, allowing for the introduction of a wide array of substituents at this position.

Preparation of Substituted Analogues to Modulate Reactivity

The synthesis of substituted analogues of this compound is essential for systematically studying how different substituents on the aromatic ring influence the compound's reactivity. These analogues are typically prepared by introducing electron-donating or electron-withdrawing groups at various positions on the phenyl ring.

One common strategy involves electrophilic aromatic substitution reactions. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. To achieve substitution at other positions or to control the degree of substitution, the reactivity of the amino group can be modulated, for instance, by converting it to an acetamido group. Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the aromatic ring. Nitration, using a mixture of nitric and sulfuric acids, can introduce a nitro group, which is a strong electron-withdrawing group. The position of nitration can be influenced by the reaction conditions and the directing effects of the existing substituents. For instance, direct nitration of aniline can be complex, but nitration of the corresponding acetanilide (B955) can provide better control. The resulting nitroanilines can then be further modified. For example, 3-nitroaniline can be synthesized by the selective reduction of one nitro group in 1,3-dinitrobenzene. youtube.com

Furthermore, the synthesis of analogues with substituents at specific positions can be achieved through multi-step synthetic routes. This may involve the use of starting materials that already contain the desired substituents, followed by the introduction of the amino and dithiane groups. For example, a substituted nitrobenzene can be converted to the corresponding aniline, which is then further functionalized.

Synthesis of Labeled Compounds for Mechanistic and Tracing Studies

Isotopically labeled analogues of this compound are invaluable tools for elucidating reaction mechanisms and for tracing the metabolic fate of the compound in biological systems. The synthesis of these labeled compounds involves the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) at specific positions within the molecule.

Labeling of the dithiane moiety can be achieved by using isotopically labeled starting materials in its synthesis. For instance, a facile synthesis of 1,3-[2-¹³C]- and 1,3-[2-¹³C, 2-²H₂]dithiane has been reported, which can serve as a labeled synthon. nih.gov This involves a two-step process from [¹³C]- or [¹³C, ²H₃]methyl phenyl sulfoxide. nih.gov

Deuterium labeling of the aromatic ring or the amino group can be accomplished through various methods. For example, aniline-d₅ can be used as a starting material to synthesize deuterium-labeled quinoxalinecarboxylic acids, demonstrating a pathway to incorporate deuterium into the aromatic ring. nih.gov General methods for the synthesis of deuterium-labeled compounds often involve H-D exchange reactions catalyzed by metals like palladium. mdpi.com

Carbon-13 labeling can be introduced into the aromatic ring or at specific carbon atoms of substituents. The synthesis of ¹³C-labeled tetradecanoic acids, for example, has been achieved by introducing the label at the carbonyl carbon via K¹³CN, or at other positions through multi-step synthetic sequences. nih.gov Similar strategies can be adapted for labeling the aromatic ring or substituents of this compound. The synthesis of ¹³C-methyl-labeled amino acids has also been reported, which could be a reference for introducing ¹³C into potential methyl substituents on the aniline ring. rsc.org

Future Research Directions and Emerging Paradigms for 3 1,3 Dithian 2 Yl Aniline

Exploration of Untapped Reactivity Profiles

While the individual reactivities of anilines and dithianes are well-established, the interplay between these two functional groups within the same molecule presents opportunities for novel chemical transformations. Future research is expected to delve into previously unexplored reactivity profiles of 3-(1,3-dithian-2-yl)aniline.

Directed C-H Activation: The aniline (B41778) group can act as a directing group for transition-metal-catalyzed C-H activation, enabling functionalization at the ortho positions (C2 and C6) of the benzene (B151609) ring. Research into Rh(III)-catalyzed C-H amidation, for instance, has shown the utility of dithianes as directing groups for C(sp³)–H bonds. nih.gov Exploring similar catalytic systems could lead to the regioselective introduction of various substituents, providing a direct route to complex aniline derivatives. The development of ligands that can control the regioselectivity between ortho and the more sterically hindered meta positions would be a significant advancement. nih.gov

Electrophilic Aromatic Substitution: The amino group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution (EAS). wikipedia.orglibretexts.org However, the dithiane substituent at the meta position will influence the regioselectivity of these reactions. Systematic studies on nitration, halogenation, and Friedel-Crafts reactions will be crucial to map out the electronic and steric effects governing the substitution patterns. nih.gov Such investigations will provide a predictive framework for synthesizing a wide array of polysubstituted anilines.

Metal-Catalyzed Cross-Coupling Reactions: The aniline moiety can be a substrate for various palladium-catalyzed C-N cross-coupling reactions, allowing for the synthesis of diarylamines and other N-arylated products. nih.gov Furthermore, the dithiane group, particularly after deprotonation of the benzylic proton, can act as a nucleophilic partner in palladium-catalyzed cross-coupling reactions with aryl halides, offering a novel route to 2,2-diaryl-1,3-dithianes. brynmawr.edu Exploring the sequential or orthogonal reactivity of these two sites will enable the modular construction of complex molecular architectures.

Umpolung Reactivity: The dithiane group is a classic acyl anion equivalent, exhibiting "umpolung" or reversed polarity reactivity. organic-chemistry.org After deprotonation, the resulting carbanion can react with a variety of electrophiles. Future work could explore intramolecular reactions where the aniline nitrogen or the aromatic ring acts as an internal electrophile under specific conditions, leading to novel heterocyclic scaffolds.

Integration into Automated Synthesis and High-Throughput Experimentation

The increasing demand for rapid discovery and optimization of new molecules has propelled the development of automated synthesis and high-throughput experimentation (HTE). The structural attributes of this compound make it an ideal candidate for integration into these platforms.

Automated synthesis platforms, particularly those based on flow chemistry, can significantly accelerate the production of compound libraries. acs.orgmdpi.com The synthesis of aniline derivatives, for example, has been successfully demonstrated in continuous flow reactors. nih.govacs.org this compound can be utilized as a core building block in such systems. Its two distinct functional handles allow for a modular approach to library synthesis. For instance, the aniline group could first be derivatized through a series of automated coupling reactions, followed by deprotection of the dithiane and subsequent reactions of the liberated aldehyde. This would allow for the rapid generation of a large and diverse set of molecules for screening in drug discovery or materials science.

ParameterApplication in Automated Synthesis
Aniline Moiety Site for parallel amide couplings, N-arylations, or diazotization reactions.
Dithiane Moiety Stable protecting group amenable to automated deprotection protocols, enabling subsequent reactions like reductive amination or Wittig olefination.
Solubility Good solubility in common organic solvents facilitates its use in solution-phase automated synthesis.

The integration of this compound into HTE workflows would enable the rapid screening of reaction conditions to discover novel transformations and optimize existing ones. By systematically varying catalysts, ligands, solvents, and other parameters in a parallel format, new reactivity profiles, as discussed in the previous section, can be efficiently uncovered.

Development of Novel Catalytic Systems for Enhanced Transformations

The development of new catalytic systems is paramount to expanding the synthetic utility of this compound. Future research will likely focus on catalysts that can enhance the efficiency, selectivity, and scope of reactions involving this molecule.

Catalytic Dithiane Deprotection: While numerous methods exist for the cleavage of dithianes, many require harsh or toxic reagents. asianpubs.orgresearchgate.net The development of mild and efficient catalytic systems for dithiane deprotection is an active area of research. organic-chemistry.org Systems using iodine as a catalyst in combination with hydrogen peroxide have shown promise for the deprotection of dithianes under neutral conditions. organic-chemistry.org Further research into photoredox catalysis or enzymatic approaches could provide even milder and more selective methods for unmasking the aldehyde functionality in the presence of sensitive functional groups. researchgate.net

Enhanced C-N Coupling: While palladium-catalyzed C-N coupling reactions are well-established, there is always a need for more active and general catalysts that can operate under milder conditions with lower catalyst loadings. nih.govresearchgate.net The development of new ligand systems for palladium or other transition metals (e.g., copper, nickel) could improve the efficiency of N-arylation reactions involving this compound, particularly with challenging coupling partners.

Regioselective C-H Functionalization Catalysts: As mentioned earlier, directing group-assisted C-H activation is a powerful tool. The design of new transition metal catalysts and ligands that can precisely control the regioselectivity of C-H functionalization on the aniline ring is a significant challenge. For example, catalysts that can selectively functionalize the C4 or C6 positions would provide access to substitution patterns that are difficult to achieve through classical methods.

Computational Design and Prediction of New Synthetic Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern synthetic chemistry. These methods can be employed to predict the reactivity of this compound and guide the design of new synthetic applications.

Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms and predict the activation barriers for various potential transformations. mdpi.com For example, DFT can help elucidate the factors controlling the regioselectivity of electrophilic aromatic substitution or predict the most favorable sites for C-H activation. Computational studies on substituted anilines have successfully predicted their oxidation potentials and metabolic pathways, demonstrating the power of these methods. umn.edutandfonline.comrsc.orgresearchgate.net Similar approaches can be applied to this compound to forecast its behavior in redox reactions.

Computational MethodPredicted Property/Application
Density Functional Theory (DFT) Reaction mechanisms, activation energies, regioselectivity of EAS and C-H activation, spectroscopic properties. acs.org
Molecular Dynamics (MD) Conformational analysis, solvent effects on reactivity.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity for derivatives, guiding library design. nih.gov

Furthermore, computational screening can be used to identify new potential applications for derivatives of this compound. By creating virtual libraries of compounds derived from this scaffold and docking them into the active sites of biological targets, it is possible to identify promising candidates for drug discovery. nih.gov This in silico approach can significantly reduce the time and cost associated with the experimental screening of large compound libraries.

Contribution to Advanced Materials Science and Supramolecular Chemistry

The unique structure of this compound makes it a promising precursor for the synthesis of advanced materials and complex supramolecular assemblies. The focus here is on the chemical synthesis strategies to create these materials.

Monomer for Conducting Polymers: Polyaniline is a well-known conducting polymer, and its properties can be tuned by introducing substituents onto the aniline monomer. rsc.orgrsc.org this compound can be used as a monomer in the polymerization of aniline to create novel polyaniline derivatives. google.comacs.org The dithiane group can serve multiple purposes: it can modify the electronic properties and morphology of the resulting polymer, and it can be deprotected after polymerization to introduce aldehyde functionalities along the polymer backbone. acs.org These aldehyde groups can then be used for cross-linking the polymer chains or for grafting other molecules, leading to materials with tailored properties for applications in sensors, electronics, and catalysis.

Precursor for Functional Dyes and Organic Materials: The aniline core is a common feature in many organic dyes and functional materials. By using the synthetic handles of this compound, it is possible to construct complex chromophores. For example, the aniline nitrogen can be part of a donor-pi-acceptor system, and the aldehyde functionality (after deprotection) can be used to extend the conjugation or to anchor the dye to a surface.

Q & A

Q. What are the common synthetic routes for 3-(1,3-Dithian-2-yl)aniline, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves the coupling of 1,3-dithiane derivatives with aniline precursors. For example, Hantzsch esters or malononitrile intermediates can act as formylation agents under photochemical conditions to introduce the dithianyl group . Post-synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and GC-MS (Gas Chromatography-Mass Spectrometry) to confirm molecular weight and absence of side products. Crystallization in solvents like dichloromethane/hexane mixtures improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR are used to confirm the aromatic proton environment and dithianyl group connectivity. For instance, the thioacetal protons in the dithianyl group appear as distinct multiplets in 1H^1H-NMR .
  • X-ray Diffraction : Single-crystal X-ray diffraction resolves the molecular geometry, including bond angles (e.g., C–S–C ≈ 100°) and intermolecular interactions (e.g., C–H···S hydrogen bonds). Monoclinic crystal systems (space group P21/cP2_1/c) are commonly observed .
  • IR Spectroscopy : Stretching frequencies for C–S (680–720 cm1^{-1}) and N–H (3300–3500 cm1^{-1}) bonds verify functional groups .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of this compound be addressed?

  • Methodological Answer : Regioselective installation of the dithianyl group at the aniline meta-position requires careful control of reaction conditions. For example:
  • Catalytic Systems : Use of Lewis acids (e.g., BF3_3-Et2_2O) directs electrophilic substitution to the meta position by stabilizing transition states .
  • Protection Strategies : Temporary protection of the amino group with acetyl or tert-butoxycarbonyl (Boc) groups prevents undesired ortho/para substitution .
  • Kinetic Monitoring : In-situ FTIR or reaction calorimetry tracks intermediate formation, enabling real-time optimization of temperature and stoichiometry .

Q. How can contradictions between computational predictions and experimental spectral data be resolved for this compound?

  • Methodological Answer : Discrepancies often arise in NMR chemical shift predictions due to solvent effects or conformational flexibility. To resolve this:
  • DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO) to refine chemical shift predictions .
  • Dynamic NMR : Variable-temperature NMR experiments identify rotameric equilibria or hindered rotation in the dithianyl group, which may explain split signals .
  • Cross-Validation : Compare experimental data with structurally analogous compounds (e.g., 2-(1,3-Dithian-2-yl)-1,3-dithiane-2-carbaldehyde) to identify systematic deviations .

Q. What experimental designs are suitable for studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : To explore its utility in catalysis or functionalization:
  • Suzuki-Miyaura Coupling : Optimize palladium catalysts (e.g., Pd(PPh3_3)4_4) and base (K2_2CO3_3) for coupling with aryl boronic acids. Monitor ligand effects on dithianyl stability .
  • Oxidative Desulfurization : Use mCPBA (meta-chloroperbenzoic acid) to convert the dithianyl group into carbonyl derivatives, followed by kinetic studies to determine reaction pathways .
  • Mechanistic Probes : Isotopic labeling (e.g., 15N^{15}N-aniline) and trapping experiments identify intermediates during nucleophilic aromatic substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.